CARM1-IN-1 hydrochloride is a selective inhibitor of coactivator-associated arginine methyltransferase 1, commonly referred to as CARM1. This compound has garnered attention due to its potential role in cancer therapy, particularly in targeting the enzymatic activity of CARM1, which is implicated in various oncogenic processes. CARM1-IN-1 hydrochloride's ability to inhibit CARM1's function positions it as a valuable tool in both research and therapeutic contexts.
CARM1-IN-1 hydrochloride was developed as part of a series of small molecule inhibitors targeting CARM1. The compound was synthesized based on fragment-based drug discovery approaches that identified initial hits for further optimization. It falls under the classification of small molecule inhibitors and is categorized specifically as an arginine methyltransferase inhibitor.
The synthesis of CARM1-IN-1 hydrochloride involves several key steps, typically starting from readily available chemical precursors. The process generally includes:
The technical details of the synthesis often involve:
CARM1-IN-1 hydrochloride has a well-defined molecular structure characterized by its specific arrangement of atoms, which is crucial for its interaction with the CARM1 enzyme.
The chemical reactions involved in synthesizing CARM1-IN-1 hydrochloride include:
Technical details regarding these reactions would focus on:
CARM1-IN-1 hydrochloride functions by inhibiting the enzymatic activity of CARM1. The mechanism involves:
Data from biochemical assays can illustrate the potency and specificity of CARM1-IN-1 hydrochloride against various substrates.
CARM1-IN-1 hydrochloride exhibits several physical and chemical properties that are relevant for its application:
Relevant data might include:
CARM1-IN-1 hydrochloride is primarily used in scientific research focused on understanding the role of arginine methylation in cellular processes. Its applications include:
As research continues, the potential for clinical applications may expand, particularly in targeted therapies for malignancies where CARM1 plays a critical role.
CARM1 (Coactivator-Associated Arginine Methyltransferase 1) is recruited to estrogen receptor alpha (ERα)-bound enhancers upon estrogen stimulation, where it orchestrates transcriptional activation of oncogenic programs. In ER⁺ breast cancer cells, CARM1 catalyzes asymmetric dimethylation of histone H3 at arginine 17 (H3R17me2a), an epigenetic mark associated with open chromatin configurations at ERα target gene loci. This modification facilitates the recruitment of additional coactivators, including the Tudor domain-containing protein TDRD3, which recognizes methylated arginine residues and stabilizes transcriptional complexes. Genome-wide studies reveal that CARM1 occupies >80% of ERα-bound enhancers in MCF7 cells, and its depletion abolishes estrogen-induced expression of key proliferative genes (e.g., MYC, CCND1). CARM1 further employs a "hypermethylation strategy" targeting non-histone proteins at enhancer sites. For example, it methylates MED12 (a component of the Mediator complex) on multiple arginine residues (R1867/R1870/R1873), creating docking sites for TDRD3. This CARM1-MED12-TDRD3 axis forms a feed-forward loop that amplifies ERα transcriptional output and drives tumor proliferation in vitro and in vivo [1] [8].
Table 1: CARM1-Hypermethylated Substrates in ERα+ Breast Cancer
Substrate | Methylation Sites | Functional Consequence | Biological Outcome |
---|---|---|---|
MED12 | R1867/R1870/R1873 | TDRD3 recruitment, coactivator complex stabilization | Enhanced ERα target gene transcription |
BAF155 | R1064 | Chromatin remodeling complex activation | Metastasis promotion |
p300 | Multiple sites within C-terminal domain | Enhanced acetyltransferase activity | Transcriptional coactivation |
CARM1 dynamically regulates super-enhancer (SE) formation—large clusters of enhancers driving expression of genes controlling cell identity and oncogenesis. In ovarian cancer, CARM1 expression correlates with SE activity, particularly at loci governing cell proliferation and survival. Mechanistically, CARM1 methylates the SWI/SNF chromatin remodeling complex subunit BAF155 at R1064, triggering dissociation of the SWI/SNF complex from chromatin. This permits the polycomb repressive complex 2 (PRC2) component EZH2 to occupy these sites, leading to repressive H3K27me3 deposition and silencing of tumor suppressor genes (e.g., CDKN2A). This CARM1-EZH2 crosstalk establishes a dependency in CARM1-high cancers: EZH2 inhibitors (e.g., GSK126) selectively kill CARM1-expressing ovarian cancer cells by reactivating SE-controlled tumor suppressors. In vivo, GSK126 treatment suppresses growth of CARM1+ ovarian xenografts by >70% but has no effect on CARM1-deficient tumors. This synthetic lethality highlights CARM1’s role in creating a druggable vulnerability via SE reprogramming [1] [3] [6].
Table 2: CARM1-Dependent Super-Enhancer Networks in Cancer
Cancer Type | Core SE Component | CARM1 Action | Therapeutic Vulnerability |
---|---|---|---|
Ovarian cancer | EZH2/BAF155 | BAF155 methylation → EZH2 recruitment | EZH2 inhibitors (GSK126) |
Breast cancer | ERα/MED1 | H3R17me2 deposition → enhancer clustering | CARM1 inhibitors (iCARM1) |
Lung adenocarcinoma | XBP1s/MGRN1 | SE assembly for glycolytic genes | Copper ionophores + SE inhibitors |
Beyond histones, CARM1 methylates >60 non-histone substrates, altering their stability, interactions, and functions to promote malignancy. In hepatocellular carcinoma (HCC), CARM1 is stabilized by PSMD14-mediated deubiquitination, leading to elevated expression. CARM1 then dimethylates H3R17 within the gene body of FERMT1, activating transcription of this prometastatic effector. CRISPR-mediated CARM1 knockout reduces FERMT1 expression by >90% and suppresses HCC cell invasion. Similarly, in gastric cancer, glucose scarcity activates the NRF2-CARM1 axis: Nuclear NRF2 transactivates CARM1, which deposits H3R17me2 marks at the G6PD (glucose-6-phosphate dehydrogenase) locus. This redirects glucose flux into the pentose phosphate pathway, generating NADPH for redox balance and ribose-5-phosphate for nucleotide synthesis. Pharmacological CARM1 inhibition (e.g., SGC2085) blocks this metabolic adaptation, suppressing tumor growth under low-glucose conditions. Additional oncogenic substrates include:
Table 3: Key Non-Histone Substrates of CARM1 in Cancer
Substrate | Cancer Context | Methylation Site | Pathway Impact |
---|---|---|---|
FERMT1 | Hepatocellular carcinoma | Indirect (via H3R17me2 at gene body) | Transcriptional activation → metastasis |
G6PD | Gastric cancer | Indirect (via H3R17me2 at gene body) | PPP activation → nucleotide synthesis |
YY1 | Oral squamous cell carcinoma | Multiple arginine residues | Enhanced transcriptional activation of proliferative genes |
PKM2 | Breast cancer | Unknown | Aerobic glycolysis promotion |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: